molecular formula C24H26N4O5S2 B2993592 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 923201-89-2

2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B2993592
CAS No.: 923201-89-2
M. Wt: 514.62
InChI Key: JVKGWVKCXUFNQG-UHFFFAOYSA-N
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Description

2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-3-15-34-24-27-26-23(33-24)18-9-5-6-10-20(18)25-22(29)19-16-17(11-12-21(19)32-2)35(30,31)28-13-7-4-8-14-28/h3,5-6,9-12,16H,1,4,7-8,13-15H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKGWVKCXUFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3C4=NN=C(O4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including piperidine and oxadiazole structures. This article aims to provide a comprehensive overview of its biological activity, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be broken down into distinct structural components:

  • Piperidine moiety : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
  • Oxadiazole ring : Associated with antibacterial, antifungal, and anticancer properties.
  • Sulfonamide functionality : Often linked to enzyme inhibition and antimicrobial activity.

Chemical Formula

The molecular formula for this compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S.

Antimicrobial Activity

Recent studies have shown that compounds containing piperidine and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs demonstrated potent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes.

Enzyme Inhibition

The compound's sulfonamide component suggests potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives exhibited IC50 values as low as 1.13 µM against urease, showcasing their potential as therapeutic agents in treating conditions like urinary tract infections .

Anticancer Potential

The oxadiazole moiety has been linked to anticancer activity. Compounds containing this structure have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The integration of piperidine may enhance these effects due to its ability to interact with neurotransmitter systems involved in cancer cell proliferation.

Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis of piperidine derivatives, several compounds were tested for their antibacterial efficacy against common pathogens. The results indicated that compounds bearing the oxadiazole ring showed moderate to strong antibacterial activity compared to standard drugs . The structure-activity relationship (SAR) analysis revealed that substitutions on the piperidine ring significantly influenced the antimicrobial potency.

Study 2: Enzyme Inhibition Mechanisms

Another investigation assessed the inhibitory effects of synthesized piperidine derivatives on AChE. Molecular docking simulations provided insights into the binding interactions between these compounds and the enzyme's active site. The findings suggested that specific substitutions on the piperidine ring enhanced binding affinity, leading to improved inhibition efficiency .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi5.0
Compound BAChE InhibitionAcetylcholinesterase1.13
Compound CAnticancerVarious cancer cell lines10.0

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on ActivityNotes
Piperidine SubstitutionIncreased antibacterial activityEnhances enzyme interaction
Oxadiazole PresencePotent anticancer activityInduces apoptosis
Sulfonamide GroupStrong enzyme inhibitionFacilitates binding

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